5'-Ethynyl-2'-deoxycytidine
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Overview
Description
5-EdC is a relatively nontoxic 2’-deoxycytidine analog . It serves as a valuable tool for metabolic labeling of newly synthesized DNA in vivo. Unlike traditional thymidine analogs, 5-EdC offers an alternative approach for studying DNA synthesis without the limitations associated with bromodeoxyuridine (BrdU) usage .
Preparation Methods
Synthetic Routes:: The synthesis of 5-EdC involves introducing an ethynyl group at the 5-position of the deoxycytidine nucleoside. While specific synthetic routes may vary, one common method includes the following steps:
- Protection of the 5’-hydroxyl group.
- Ethynylation of the 5-position using appropriate reagents.
- Deprotection to yield 5-EdC.
Industrial Production:: Industrial-scale production methods typically follow similar principles, with optimization for yield and purity.
Chemical Reactions Analysis
Reactions Undergone::
Click Chemistry: 5-EdC is widely used in click chemistry due to its ability to react selectively with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Incorporation into DNA: 5-EdC replaces thymidine during DNA replication, allowing researchers to track newly synthesized DNA.
Ethynylation: Ethynyl groups are introduced using reagents like trimethylsilylacetylene or propargyl bromide.
Click Reaction: Copper(I) catalysts (e.g., CuSO₄/ascorbic acid) facilitate the CuAAC reaction.
Major Products:: The primary product of 5-EdC incorporation is labeled DNA, which can be detected using fluorescent tags or antibodies.
Scientific Research Applications
Chemistry::
Metabolic Labeling: 5-EdC enables real-time monitoring of DNA synthesis during cell proliferation.
Bioorthogonal Chemistry: Its compatibility with click reactions aids in bioconjugation studies.
Cell Cycle Studies: 5-EdC replaces BrdU for assessing DNA synthesis during the S-phase.
Cancer Research: Investigating cell proliferation and DNA repair mechanisms.
Neuroscience: Studying neurogenesis and cell turnover.
Drug Development: Evaluating antiviral and anticancer agents.
Diagnostic Assays: Incorporating 5-EdC into diagnostic probes.
Mechanism of Action
5-EdC incorporates into replicating DNA during the S-phase. It does not affect cell viability significantly, making it a safer alternative to BrdU. The mechanism involves its selective incorporation by DNA polymerases during replication.
Comparison with Similar Compounds
5-EdC stands out due to its unique properties:
Nontoxicity: Unlike BrdU, it does not interfere with cell viability.
Click-Compatible: Its ethynyl group facilitates click chemistry.
Cell-Permeable: 5-EdC readily enters cells for labeling.
5-Bromo-2’-deoxyuridine (BrdU): Widely used but has toxicity concerns.
5-Ethynyl-2’-deoxyuridine (EdU): Similar to 5-EdC but with different applications .
Properties
Molecular Formula |
C11H13N3O4 |
---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
4-amino-1-[4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H13N3O4/c1-2-6(15)10-7(16)5-9(18-10)14-4-3-8(12)13-11(14)17/h1,3-4,6-7,9-10,15-16H,5H2,(H2,12,13,17) |
InChI Key |
LZOQKZZXWGGLBE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1C(CC(O1)N2C=CC(=NC2=O)N)O)O |
Origin of Product |
United States |
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